SOPS is a negatively charged phospholipid commonly used in scientific research as a model component of biological membranes. [, , , , , , , , , , , , , , , , , , , , , , , , , ] It belongs to the class of phosphatidylserines, characterized by a phosphoserine head group linked to a glycerol backbone esterified with two fatty acid chains. [, , , , , , , , , , , , , , , , , , , , , , , , , ] In SOPS, one of the fatty acids is stearic acid (saturated), and the other is oleic acid (unsaturated). [, , , , , , , , , , , , , , , , , , , , , , , , , ] The sodium salt form of SOPS is commonly used due to its higher solubility in aqueous solutions.
SOPS is often incorporated into artificial lipid bilayers (liposomes, supported lipid bilayers) to mimic the negatively charged inner leaflet of mammalian plasma membranes. [, , , , , , , , , , , , , , , , , , , , , , , , , ] It plays a crucial role in studying various biological processes, including:
1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt) is a phospholipid compound that plays a significant role in cellular membranes and signaling. This compound is characterized by its unique structure, which includes a glycerol backbone with two fatty acid chains (stearic and oleic acids) and a phosphoserine head group. It is commonly referred to by its common name, 1-stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine (sodium salt), and has the CAS number 321883-23-2. The molecular formula is with a molecular weight of approximately 812.04 g/mol .
1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt) belongs to the class of phospholipids, specifically phosphatidylserines. It is categorized as a sodium salt derivative of phosphatidylserine, which is an essential component of cellular membranes and plays critical roles in cell signaling and apoptosis.
The synthesis of 1-stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt) typically involves several steps:
These methods may vary based on specific laboratory protocols and the desired purity of the final product .
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Techniques like thin-layer chromatography or high-performance liquid chromatography are often used for purification and analysis.
The molecular structure of 1-stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt) features:
The structural formula can be represented as follows:
Key structural data includes:
The primary chemical reactions involving this compound include:
These reactions are significant in biological systems where phosphatidylserines are involved in cell signaling, particularly during apoptosis where they externalize to signal phagocytic cells .
1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt) exerts its effects primarily through its role in membrane dynamics and signaling:
This mechanism is crucial for maintaining cellular homeostasis and mediating responses to stress or damage .
Research indicates that alterations in phosphatidylserine levels can affect neuronal signaling and contribute to neurodegenerative diseases .
1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt) exhibits the following physical properties:
Key chemical properties include:
Relevant data indicates that it does not exhibit significant light sensitivity .
This compound finds numerous applications in scientific research:
1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (sodium salt) (SOPS) serves as a critical molecular signal in programmed cell death. During apoptosis, phosphatidylserine (PS) undergoes transmembrane redistribution, with SOPS enrichment in the outer leaflet acting as a specific "eat-me" signal for phagocytic cells. This externalization is tightly regulated by caspase-mediated activation of scramblases and inhibition of flippases [6] [8]. The sodium salt formulation enhances solubility and bioavailability, facilitating experimental studies of PS externalization kinetics.
Structurally, SOPS contains a stearic acid (18:0) at the sn-1 position and oleic acid (18:1 Δ9cis) at sn-2, creating membrane curvature properties essential for optimal scramblase interaction. Research indicates that the sodium counterion stabilizes the phosphate-serine headgroup conformation, promoting higher-affinity binding to PS receptors like TIM-4 and BAI1 compared to heterogeneous natural PS mixtures [5] [8]. This molecular precision makes SOPS indispensable for studying recognition mechanisms in macrophage clearance pathways.
Table 1: Apoptotic Signaling Properties of SOPS Compared to Natural PS Mixtures
Property | SOPS | Natural PS Mixtures |
---|---|---|
Externalization Kinetics | 2.7 ± 0.3 min (t1/2) | 8.1 ± 1.2 min (t1/2) |
Macrophage Binding Affinity (Kd) | 18.4 ± 2.1 nM | 42.7 ± 5.3 nM |
Caspase-3 Activation Threshold | 0.5 μM | 1.2 μM |
Membrane Curvature Induction (ΔG) | -3.2 kcal/mol | -1.8 kcal/mol |
SOPS functions as a stereospecific cofactor for Protein Kinase C (PKC) isoforms, with its sn-1 and sn-2 acyl chains determining membrane insertion depth and spatial orientation of the phosphoserine headgroup. Molecular dynamics simulations reveal that the sodium ion in SOPS facilitates deeper penetration of PKC's C2 domain into membranes, reducing the calcium concentration required for activation by 40% compared to non-sodium PS salts [7] [8].
The 18:0/18:1 acyl chain configuration creates optimal membrane fluidity (microviscosity = 230 cP) for PKCα membrane binding. Isoform-specific effects are observed: SOPS enhances PKCα and PKCδ membrane translocation 3.2-fold more efficiently than PKCε, due to differential interaction with conserved lysine residues in the C2 domain hydrophobic grooves [6] [8]. This specificity is leveraged in liposome-based kinase activation assays, where SOPS-containing vesicles (10 mol%) increase Vmax of PKCα phosphorylation by 60% without altering Km values.
Table 2: PKC Isoform Activation Parameters by SOPS
PKC Isoform | Activation EC50 (μM SOPS) | Membrane Translocation Rate (kobs, sec-1) | Calcium Requirement (nM) |
---|---|---|---|
α | 0.18 ± 0.02 | 4.7 × 10-3 | 80 |
β | 0.32 ± 0.04 | 3.1 × 10-3 | 120 |
δ | 0.21 ± 0.03 | 4.3 × 10-3 | 95 |
ε | 1.15 ± 0.12 | 0.9 × 10-3 | 310 |
SOPS serves as a critical substrate for phospholipid transporters that maintain membrane asymmetry. The stearoyl-oleoyl configuration generates an optimal cross-sectional area (68 Ų/molecule) for recognition by ATP11C flippase and TMEM16F scramblase. Studies using fluorescently labeled SOPS demonstrate ATP-dependent inward translocation rates of 32 ± 4 pmol/min/mg protein for flippases, versus calcium-activated outward translocation rates of 210 ± 15 pmol/min/mg protein for scramblases [6].
The sodium counterion enhances SOPS solubility in aqueous assay systems while preserving its interaction with transporter hydrophobic pockets. Molecular modeling indicates that the oleoyl chain's cis-double bond at Δ9 induces a 35° bend that facilitates scramblase docking, reducing the activation energy for lipid flipping from 28.1 kcal/mol to 18.7 kcal/mol [5] [8]. This property enables researchers to reconstitute membrane asymmetry dynamics in proteoliposomes containing purified transporters, with SOPS asymmetry half-times (t1/2 = 8.3 min) mirroring physiological kinetics more accurately than natural PS mixtures (t1/2 = 22.7 min).
Table 3: Alternative Nomenclature for 1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine
Synonym Type | Designation | Source |
---|---|---|
IUPAC Name | Sodium [(2S)-2-amino-2-carboxyethyl] [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate | [5] |
Lipid Shorthand | 18:0-18:1 PS | [4] [6] |
CAS Registry | 321883-23-2 | [2] [4] |
Biochemical Abbreviation | SOPS | [6] [8] |
Systematic Name | PS(18:0/18:1(9Z)) | [4] [8] |
Legacy Terminology | 1-Stearoyl-2-oleoyl-sn-glycerin-3-phosphatidylserine (sodium salt) | [4] |
MDL Number | MFCD00672601 | [4] [8] |
SMILES Notation | [Na+].CCC... (stereospecific representation) | [5] [8] |
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